molecular formula C6H5N3O B14097684 Imidazo[1,5-c]pyrimidin-5-ol

Imidazo[1,5-c]pyrimidin-5-ol

Cat. No.: B14097684
M. Wt: 135.12 g/mol
InChI Key: UWTDDDLRQHYDCV-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an acidic medium, such as trifluoroacetic acid, to facilitate the cyclization process .

Another approach involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, followed by the in situ generation of 1H-imidazol-4-amine, which then undergoes cyclization with 1,3-biselectrophilic reagents . This method is advantageous as it avoids the isolation of unstable intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert nitro derivatives to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,5-c]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions yield N-oxides, while reduction reactions produce amines

Mechanism of Action

The mechanism of action of imidazo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, the compound binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission, which can result in anxiolytic and sedative effects. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathway involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Imidazo[1,5-c]pyrimidin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6H-imidazo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h1-4H,(H,8,10)

InChI Key

UWTDDDLRQHYDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=CN=C2

Origin of Product

United States

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